molecular formula C8H11Cl2N3 B3268920 5-Butyl-4,6-dichloropyrimidin-2-amine CAS No. 500113-92-8

5-Butyl-4,6-dichloropyrimidin-2-amine

Cat. No. B3268920
CAS RN: 500113-92-8
M. Wt: 220.1 g/mol
InChI Key: IWIQQCQDKOXDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-4,6-dichloropyrimidin-2-amine is a chemical compound with the molecular formula C8H11Cl2N3 and a molecular weight of 220.10 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H11Cl2N3/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 170-171°C . It should be stored at 4°C .

Scientific Research Applications

Synthesis and Chemical Libraries

5-Butyl-4,6-dichloropyrimidin-2-amine serves as a precursor in the synthesis of drug-like small molecules. Rao et al. (2021) described its use in creating a library of 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines analogues, highlighting its role in generating diverse chemical structures with potential pharmaceutical applications (Rao et al., 2021).

Amination Techniques

The compound is also involved in studies focusing on amination techniques. Smith and Buchwald (2016) reported on the regioselective amination of substituted di- and trichloropyrimidines, where compounds like this compound play a crucial role in understanding the efficiency of different amination methods (Smith & Buchwald, 2016).

Antimicrobial and Insecticidal Applications

Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential. Their research demonstrates the utility of this compound in creating compounds with significant biological activity (Deohate & Palaspagar, 2020).

Antitumor Activity

Vince et al. (1984) synthesized carbocyclic analogues of xylofuranosylpurine nucleosides, using compounds similar to this compound, which showed significant in vivo antitumor activity. This indicates its potential in the development of novel anticancer therapies (Vince et al., 1984).

Inhibition of Nitric Oxide Production

Jansa et al. (2015) focused on the synthesis of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production. The study utilized derivatives of this compound to create compounds that effectively inhibited nitric oxide, suggesting potential applications in immune response modulation (Jansa et al., 2015).

Molecular Recognition and Binding

Furuta et al. (1991) described the synthesis and binding properties of amine-containing, cytosine-based ditopic receptors, where this compound-like compounds were used to complex guanosine monophosphate, highlighting its role in molecular recognition studies (Furuta et al., 1991).

Safety and Hazards

The safety information available indicates that 5-Butyl-4,6-dichloropyrimidin-2-amine has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-butyl-4,6-dichloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIQQCQDKOXDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(N=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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